molecular formula C12H18N2O B2767882 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 125033-36-5

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No.: B2767882
CAS No.: 125033-36-5
M. Wt: 206.289
InChI Key: WOBFUTIRYFVZBC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol include:

Uniqueness

What sets this compound apart is its unique combination of a pyrrolidine ring with a benzyl group and an aminomethyl substituent. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Biological Activity

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N2OC_{12}H_{18}N_{2}O. Its structure includes a pyrrolidine ring, which is known for its versatility in drug design. The presence of an aminomethyl group and a benzyl moiety enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, a related compound demonstrated a reduction in viability of the MDA-MB-231 breast cancer cell line by 55% at a concentration of 10 µM after three days of treatment . This suggests that the compound may have potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes involved in tumor growth and progression. Specifically, it may act as an antagonist or inhibitor in pathways associated with cancer cell proliferation. The structural modifications in similar compounds have been shown to significantly affect their binding affinity and potency against specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other pyrrolidine derivatives:

Compound NameStructureBiological ActivityReference
Compound AStructure AAntitumor (55% viability reduction)
Compound BStructure BAntiviral properties
This compoundStructurePotential anticancer agent

Case Studies

  • Antitumor Efficacy : In vitro studies using xenograft models have shown that related compounds can significantly inhibit tumor growth in aggressive cancer types such as triple-negative breast cancer. The administration of these compounds resulted in measurable tumor size reduction over time, highlighting their therapeutic potential .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar pyrrolidine derivatives reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their development as therapeutic agents .

Properties

IUPAC Name

3-(aminomethyl)-1-benzylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBFUTIRYFVZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CN)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125033-36-5
Record name 3-(aminomethyl)-1-benzylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9.7 g (51.3 mmol) of 5-benzyl-5-aza-1-oxaspiro[2,4]heptane (U.S. Pat. No. 4,508,724) are added dropwise to 50 ml of ammonia solution (25%) and the mixture is stirred overnight at room temperature. The batch is then concentrated and the residue is distilled.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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